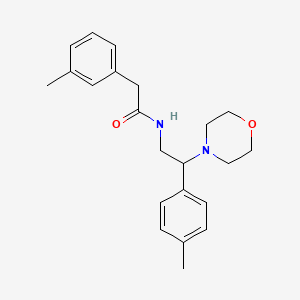

N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide

Description

N-(2-Morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative featuring a morpholine ring and two substituted tolyl groups. The compound integrates a morpholinoethylamine backbone linked to a p-tolyl group at the ethyl position and an m-tolylacetamide moiety. This structural complexity confers unique physicochemical properties, including moderate polarity due to the morpholine ring and lipophilicity from the aromatic tolyl groups.

Properties

IUPAC Name |

2-(3-methylphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-17-6-8-20(9-7-17)21(24-10-12-26-13-11-24)16-23-22(25)15-19-5-3-4-18(2)14-19/h3-9,14,21H,10-13,15-16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOABJVMUFOCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC(=C2)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide typically involves the reaction of 2-(m-tolyl)acetic acid with 2-(p-tolyl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate amide. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and may require temperature control to optimize the yield.

Industrial Production Methods

In an industrial setting, the production of N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying receptor-ligand interactions.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. The morpholine ring and tolyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acetamide derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analogues with Morpholine Moieties

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Structure: Contains a naphthoxy group instead of tolyl substituents. Biological Activity: Exhibits cytotoxicity comparable to cisplatin (IC₅₀ ≈ 3.16 µM/mL in HeLa cells) .

N-(2-Methoxy-5-methylphenyl)-2-morpholinoacetamide Structure: Features a methoxy-methylphenyl group instead of ethyl-linked p-tolyl. Physicochemical Properties: Molecular weight = 264.32 g/mol; predicted density = 1.162 g/cm³; higher polarity due to the methoxy group .

Acetamide Derivatives with Tolyl Substituents

N-(p-Tolyl)-2-(2-(4-bromophenyl)-5-methyl-1H-indol-3-yl)acetamide (4d)

- Structure : Combines p-tolylacetamide with a bromophenyl-indole system.

- Physicochemical Properties : Melting point = 198–199°C; molecular weight = 447.3 g/mol .

- Key Difference : The indole-bromophenyl moiety introduces π-π interactions and halogen bonding, absent in the target compound.

2-(p-Tolyl)-N-(p-tolylcarbamoyl)acetamide (1d) Structure: Contains a carbamoyl-linked p-tolyl group. Functional Groups: Carbamoyl group increases hydrogen-bonding capacity . Key Difference: The carbamoyl linker may enhance solubility but reduce metabolic stability compared to the morpholinoethyl chain.

Heterocyclic Acetamide Derivatives

2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) Structure: Integrates a thiazole ring and chlorophenyl-piperazine. Biological Activity: Designed as a matrix metalloproteinase (MMP) inhibitor; molecular weight = 426.96 g/mol .

2-{[4-(4-Chlorophenyl)-6-(naphthalen-1-yl)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (2g)

- Structure : Pyrimidine-thioether core with m-tolylacetamide.

- Physicochemical Properties : Melting point = 103–107°C; molecular weight = 510.0 g/mol .

- Key Difference : The pyrimidine-thioether group may confer redox activity, unlike the morpholine-ethyl backbone.

Comparative Analysis Table

Research Findings and Implications

- Morpholine vs.

- Tolyl vs. Naphthoxy : Tolyl groups (p- and m-) contribute to lipophilicity and receptor binding via van der Waals interactions, while naphthoxy groups () enhance intercalation with biomolecules.

- Biological Activity Gaps: The target compound’s biological profile remains underexplored compared to analogs like , which show cisplatin-level cytotoxicity.

Biological Activity

N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula of N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide is , with a molecular weight of 336.47 g/mol. The synthesis typically involves:

- Formation of the Morpholino Intermediate : Reaction of morpholine with a suitable electrophile, such as p-tolyl halides.

- Acylation : The morpholino intermediate is acylated with m-tolyl acetic acid derivatives using coupling agents like EDCI and catalysts such as DMAP.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The morpholino moiety may facilitate binding through hydrogen bonding and hydrophobic interactions, enhancing the compound's overall affinity for biological targets.

Antimicrobial Activity

Recent studies have reported significant antimicrobial properties of N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide against various pathogens. The minimum inhibitory concentration (MIC) values indicate potent activity:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.22 |

| Candida albicans | 0.19 |

These findings suggest that the compound not only inhibits bacterial growth but also exhibits antifungal activity, making it a candidate for further development in treating infections.

Case Studies

A study conducted on the compound's effect on cancer cells demonstrated that it induces reactive oxygen species (ROS) production, which is crucial in cancer therapy. Treatment with varying concentrations resulted in increased ROS levels, leading to apoptosis in MCF-7 breast cancer cells. The results indicated a potential role in chemotherapeutic strategies:

- Cell Line : MCF-7

- IC50 Value : 15 μM

- Mechanism : Induction of apoptosis via ROS pathways.

Research Findings

In addition to antimicrobial and anticancer activities, N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide has shown promise in other areas:

- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties against oxidative stress, potentially beneficial for neurodegenerative diseases.

- Synergistic Effects : When combined with existing antibiotics like Ciprofloxacin, the compound exhibited synergistic effects, reducing MIC values significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.